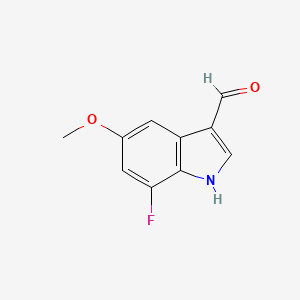

1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy-

CAS No.: 1227580-91-7

Cat. No.: VC18767368

Molecular Formula: C10H8FNO2

Molecular Weight: 193.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227580-91-7 |

|---|---|

| Molecular Formula | C10H8FNO2 |

| Molecular Weight | 193.17 g/mol |

| IUPAC Name | 7-fluoro-5-methoxy-1H-indole-3-carbaldehyde |

| Standard InChI | InChI=1S/C10H8FNO2/c1-14-7-2-8-6(5-13)4-12-10(8)9(11)3-7/h2-5,12H,1H3 |

| Standard InChI Key | YLQLRFVXUBZLDC-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C(=C1)F)NC=C2C=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound belongs to the indole family, characterized by a fused bicyclic system comprising a benzene ring (six-membered) and a pyrrole ring (five-membered with one nitrogen atom). The substitution pattern is critical to its reactivity:

-

3-position: A formyl group (–CHO) introduces electrophilic character, enabling nucleophilic addition and condensation reactions .

-

7-position: Fluorine’s strong electron-withdrawing effect enhances metabolic stability and influences intermolecular interactions.

-

5-position: The methoxy group (–OCH₃) contributes to solubility in polar solvents and modulates electronic effects via resonance donation .

The molecular formula is C₁₀H₇FNO₂, with a molar mass of 192.17 g/mol.

Spectral Characteristics

-

IR Spectroscopy: Peaks at ~1680 cm⁻¹ (C=O stretch of aldehyde), ~1250 cm⁻¹ (C–F stretch), and ~2830 cm⁻¹ (C–H stretch of methoxy group) .

-

NMR Spectroscopy:

Synthesis and Reaction Pathways

Key Synthetic Strategies

Synthesis of 1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- typically involves multi-step protocols:

Vilsmeier-Haack Formylation

This method formylates indole derivatives using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). For example:

-

Substrate Preparation: 7-Fluoro-5-methoxyindole is treated with POCl₃/DMF to generate the Vilsmeier reagent.

-

Electrophilic Attack: The reagent reacts at the 3-position, forming the aldehyde functionality .

-

Workup: Hydrolysis with aqueous NaOH yields the final product .

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions enable selective functionalization. For instance:

-

Suzuki-Miyaura coupling introduces aryl groups at specific positions without altering existing substituents.

Reaction Pathways

The compound participates in diverse reactions:

Biological Activities and Applications

Industrial Applications

-

Agrochemicals: Serves as a precursor for fungicides targeting Botrytis cinerea.

-

Materials Science: Used in synthesizing fluorescent dyes for OLEDs (λₑₘ = 450 nm) .

Future Research Directions

-

Structure-Activity Optimization: Modifying the methoxy group to enhance blood-brain barrier penetration.

-

Green Synthesis: Developing catalyst-free methods using ionic liquids or microwave irradiation.

-

Targeted Drug Delivery: Conjugating the compound with nanoparticles for selective tumor targeting.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume